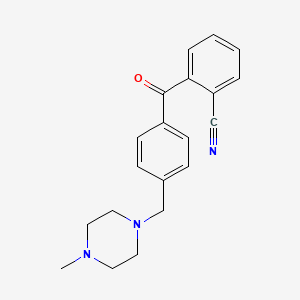
3-(5-Chloro-2-methoxyphenyl)-3-oxopropanenitrile
概要
説明
3-(5-Chloro-2-methoxyphenyl)-3-oxopropanenitrile is a chemical compound that has been of interest to scientists due to its potential applications in scientific research. This compound is also known as CPN and has been studied extensively for its mechanism of action and biochemical and physiological effects.
作用機序
CPN works by reacting with ROS to form a fluorescent product. This reaction is based on the oxidation of the nitrile group in CPN by ROS, which leads to the formation of a highly fluorescent compound. The fluorescence of CPN can be detected using various methods, including fluorescence microscopy and spectroscopy.
生化学的および生理学的効果
CPN has been shown to have minimal toxicity and does not affect cell viability or proliferation. It has also been shown to selectively detect ROS in cells and tissues, making it a valuable tool for studying oxidative stress and related diseases. In addition, CPN has been shown to be stable under various conditions, making it a reliable probe for detecting ROS in biological systems.
実験室実験の利点と制限
One of the main advantages of CPN is its high selectivity for ROS, which allows for specific detection of these molecules in biological systems. CPN is also stable under various conditions, making it a reliable probe for detecting ROS in cells and tissues. However, one limitation of CPN is its limited solubility in aqueous solutions, which can affect its ability to penetrate cell membranes and access intracellular ROS.
将来の方向性
There are several future directions for research on CPN. One potential area of study is the development of new synthetic methods for CPN that improve its solubility and bioavailability. Another area of research is the application of CPN in the detection of ROS in vivo, which could lead to the development of new diagnostic tools for oxidative stress-related diseases. Finally, the use of CPN in combination with other fluorescent probes could lead to the development of new imaging techniques for studying cellular processes and disease mechanisms.
科学的研究の応用
CPN has been used in various scientific research studies due to its potential as a fluorescent probe for detecting reactive oxygen species (ROS). ROS are highly reactive molecules that can cause damage to cells and tissues, leading to various diseases. CPN has been shown to selectively detect ROS in cells and tissues, making it a valuable tool for studying oxidative stress and related diseases.
特性
IUPAC Name |
3-(5-chloro-2-methoxyphenyl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-14-10-3-2-7(11)6-8(10)9(13)4-5-12/h2-3,6H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMQXIOXLDHJGBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10640799 | |
| Record name | 3-(5-Chloro-2-methoxyphenyl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10640799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Chloro-2-methoxyphenyl)-3-oxopropanenitrile | |
CAS RN |
69316-10-5 | |
| Record name | 5-Chloro-2-methoxy-β-oxobenzenepropanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69316-10-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(5-Chloro-2-methoxyphenyl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10640799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




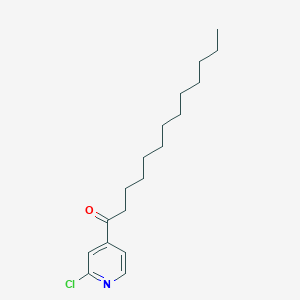


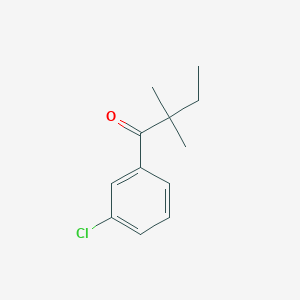
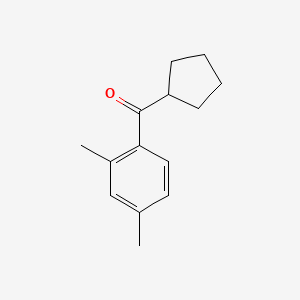
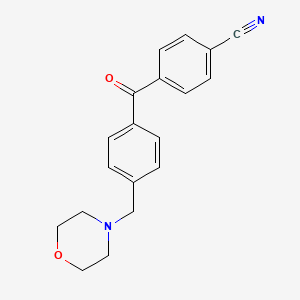
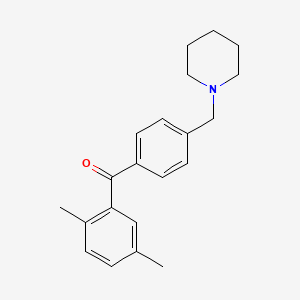
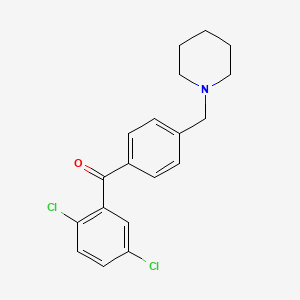
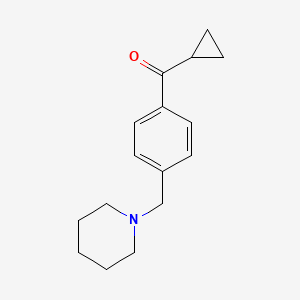
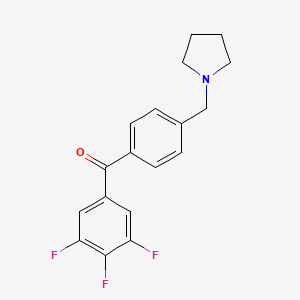
![4-Carboethoxy-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1613254.png)
![3-Chloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benozphenone](/img/structure/B1613256.png)
